molecular formula C20H22ClN3O3 B250797 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide

Numéro de catalogue B250797
Poids moléculaire: 387.9 g/mol
Clé InChI: HFQAJSICKIARLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide, commonly known as ACPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPCA is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in several signaling pathways in the body.

Mécanisme D'action

ACPCA inhibits GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets. This leads to the modulation of several signaling pathways, including the Wnt/β-catenin, Notch, and Hedgehog pathways. The inhibition of GSK-3β by ACPCA has been shown to have several beneficial effects, including the promotion of cell survival, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects
ACPCA has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal models of Alzheimer's disease, ACPCA has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In cancer cells, ACPCA has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. ACPCA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

ACPCA has several advantages for lab experiments, including its potency and selectivity for GSK-3β. However, ACPCA also has some limitations, including its poor solubility in water, which can limit its use in certain assays. Additionally, ACPCA has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Orientations Futures

There are several future directions for the study of ACPCA. One area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of ACPCA. Additionally, the potential therapeutic applications of ACPCA in other diseases, such as diabetes and cardiovascular disease, warrant further investigation. Finally, the in vivo pharmacokinetics and toxicity of ACPCA need to be thoroughly studied to determine its potential as a therapeutic agent.
In conclusion, ACPCA is a promising chemical compound with potential therapeutic applications in several diseases. Its inhibition of GSK-3β has been shown to have several beneficial effects, including the promotion of cell survival, neuroprotection, and anti-inflammatory effects. However, further research is needed to fully understand its pharmacokinetics and toxicity and to develop more potent and selective GSK-3β inhibitors based on its structure.

Méthodes De Synthèse

ACPCA can be synthesized by condensation of 4-chlorophenoxyacetic acid with 4-acetylpiperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then coupled with 2-aminophenylphenylmethanone to yield the final product, ACPCA.

Applications De Recherche Scientifique

ACPCA has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. GSK-3β is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, making it an attractive therapeutic target.

Propriétés

Formule moléculaire

C20H22ClN3O3

Poids moléculaire

387.9 g/mol

Nom IUPAC

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C20H22ClN3O3/c1-15(25)23-10-12-24(13-11-23)19-5-3-2-4-18(19)22-20(26)14-27-17-8-6-16(21)7-9-17/h2-9H,10-14H2,1H3,(H,22,26)

Clé InChI

HFQAJSICKIARLD-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

SMILES canonique

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.